N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide
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Overview
Description
N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl ring with a hydroxyl group, a phenylethanesulfonamide moiety, and a methyl linkage, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
It is structurally similar to cyclopentolate , which is an anticholinergic agent that primarily targets muscarinic receptors in the muscles of the eye .
Mode of Action
Cyclopentolate blocks muscarinic receptors, leading to dilation of the pupil (mydriasis) and preventing the eye from accommodating for near vision (cycloplegia) .
Biochemical Pathways
Cyclopentolate, a similar compound, affects the cholinergic pathway by blocking muscarinic receptors .
Result of Action
Cyclopentolate, a similar compound, causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the phenylethanesulfonamide moiety. Common synthetic routes include:
Cyclopentyl Ring Formation: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Hydroxyl Group Introduction: The hydroxyl group is introduced via oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Phenylethanesulfonamide Formation: The phenylethanesulfonamide moiety is synthesized through sulfonation reactions involving phenylethane and sulfonamide precursors.
Final Coupling: The final step involves coupling the cyclopentyl ring with the phenylethanesulfonamide moiety using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, carbodiimides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide can be compared with other similar compounds, such as:
Cyclopentolate: A muscarinic antagonist used in ophthalmology for pupil dilation.
Phenylethanesulfonamide Derivatives: Various derivatives with different substituents on the phenylethanesulfonamide moiety, each exhibiting unique properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a cyclopentyl ring, hydroxyl group, and phenylethanesulfonamide moiety makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c16-14(9-4-5-10-14)12-15-19(17,18)11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDSKGQENKIRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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